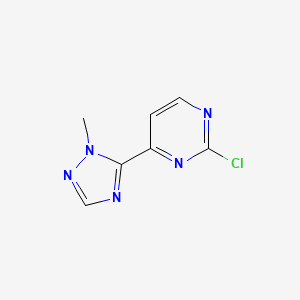

2-Chloro-4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidine

Description

2-Chloro-4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a chloro group at position 2 and a 1-methyl-1,2,4-triazole moiety at position 2. This structure combines the electron-deficient pyrimidine ring with the nitrogen-rich triazole group, conferring unique electronic and steric properties.

Properties

IUPAC Name |

2-chloro-4-(2-methyl-1,2,4-triazol-3-yl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN5/c1-13-6(10-4-11-13)5-2-3-9-7(8)12-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDWCFVNYZYORDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC=N1)C2=NC(=NC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidine typically involves the reaction of 2-chloropyrimidine with 1-methyl-1H-1,2,4-triazole under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidine can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.

Oxidation and reduction: The triazole ring can participate in redox reactions.

Coupling reactions: It can undergo cross-coupling reactions with aryl halides.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium methoxide or potassium carbonate in solvents like methanol or DMF.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 2-methoxy-4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidine.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

The compound serves as a critical building block in the synthesis of various pharmaceutical agents. Its structure allows for the modification and development of drugs targeting viral infections, cancer, and bacterial infections. For instance, derivatives of 2-Chloro-4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidine have been synthesized and tested for their efficacy against Mycobacterium tuberculosis, demonstrating promising anti-tubercular activity .

Mechanism of Action

The mechanism through which this compound exerts its biological effects often involves enzyme inhibition or receptor modulation. For example, it may inhibit specific enzymes that are crucial for pathogen survival or proliferation. The presence of the triazole moiety enhances binding affinity through hydrogen bonding and π-π stacking interactions with biological targets .

Agrochemicals

Development of Crop Protection Agents

In agrochemical applications, this compound is utilized in the formulation of herbicides and fungicides. Its ability to interfere with biological pathways in pests makes it an effective agent for controlling agricultural diseases and enhancing crop yields. Research has shown that derivatives can exhibit significant herbicidal activity against various weed species.

Materials Science

Synthesis of Advanced Materials

The compound's unique electronic properties enable its use in the development of organic semiconductors and light-emitting diodes (LEDs). The incorporation of this compound into polymer matrices can enhance the performance of electronic devices due to improved charge transport characteristics.

Data Table: Summary of Applications

Case Study 1: Antimicrobial Activity

A series of compounds derived from this compound were synthesized and evaluated for their antimicrobial properties against various pathogens. The results indicated significant inhibitory effects on Mycobacterium tuberculosis strains, highlighting the potential for developing new anti-TB medications .

Case Study 2: Agricultural Applications

Research conducted on the herbicidal efficacy of derivatives showed that certain formulations significantly reduced weed biomass in controlled environments. These findings support further investigation into commercial formulations for agricultural use.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, thereby exerting its therapeutic effects. The exact molecular pathways can vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing pyrimidine or triazole/pyrazole substituents, focusing on structural variations, physicochemical properties, and inferred applications.

Pyrimidine Derivatives with Pyrazole Substituents

2-Chloro-5-methyl-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine

- Molecular Formula : C₉H₉ClN₄

- Molecular Weight : 208.65 g/mol

- Key Differences : Replaces the 1,2,4-triazole group with a pyrazole ring. Pyrazole (two adjacent nitrogen atoms) lacks the third nitrogen present in triazoles, reducing hydrogen-bonding capacity and altering electronic distribution. The methyl group at position 5 on the pyrimidine may enhance lipophilicity compared to the unsubstituted triazole analog .

- Applications : Likely used as a building block in agrochemicals or pharmaceuticals, similar to triazole-containing analogs.

- 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine Molecular Formula: C₈H₄ClF₃N₄ Molecular Weight: 260.59 g/mol Key Differences: Features a trifluoromethyl group at position 5, increasing electron-withdrawing effects and metabolic stability. The pyrazole substituent (vs. triazole) may reduce nitrogen-mediated interactions in biological systems . Applications: Potential use in fluorinated drug candidates due to enhanced bioavailability and resistance to oxidative metabolism.

Triazole-Substituted Heterocycles

- (2S,3S)-Methyl 7-fluoro-2-(4-fluorophenyl)-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate Molecular Formula: C₂₂H₁₈F₂N₄O₃ Molecular Weight: 440.40 g/mol Key Differences: Incorporates the 1-methyl-1,2,4-triazole moiety into a quinoline scaffold. The fluoro groups improve membrane permeability . Applications: Patented as a coformer salt, indicating utility in crystallography or solubility enhancement for drug formulations.

- 1-(2-(4-(1-(4-Fluorophenyl)-5-(1-methyl-1H-1,2,4-triazol-5-yl)-1H-indol-3-yl)-1-piperidinyl)ethyl)imidazolidin-2-one Molecular Formula: C₂₇H₃₀FN₇O Molecular Weight: 487.57 g/mol Key Differences: Embeds the triazole group within a complex indole-piperidine structure. The extended alkyl chain and imidazolidinone ring suggest tailored pharmacokinetic properties (e.g., blood-brain barrier penetration) . Applications: Investigated by NIMH for neurological targets, highlighting the triazole’s role in CNS-active compounds.

Pyrimidine Derivatives with Carboxylic Acid Substituents

- The pyrazole ring (vs. triazole) reduces nitrogen content, impacting metal-coordination capabilities . Applications: Likely serves as a chelating agent or intermediate in peptide-mimetic drug design.

Structural and Physicochemical Data Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Nitrogen Atoms | LogP (Predicted) |

|---|---|---|---|---|---|

| 2-Chloro-4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidine | C₇H₆ClN₅ | 195.61 | Cl, 1-methyl-1,2,4-triazole | 5 | 1.2 |

| 2-Chloro-5-methyl-4-(1-methylpyrazol-5-yl)pyrimidine | C₉H₉ClN₄ | 208.65 | Cl, CH₃, pyrazole | 4 | 1.8 |

| 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine | C₈H₄ClF₃N₄ | 260.59 | Cl, CF₃, pyrazole | 4 | 2.5 |

| 4-(3-Methyl-1H-pyrazol-1-yl)pyrimidine-2-carboxylic acid | C₉H₈N₄O₂ | 204.19 | COOH, pyrazole | 4 | -0.3 |

Key Research Findings and Implications

Electronic Effects : The 1,2,4-triazole group in the target compound provides three nitrogen atoms, enabling diverse hydrogen-bonding interactions compared to pyrazole analogs. This may enhance binding affinity in enzymatic pockets .

Metabolic Stability : Chloro and trifluoromethyl substituents improve resistance to metabolic degradation, as seen in fluorinated pyrimidines .

Synthetic Utility : The chloro group at position 2 facilitates nucleophilic substitution reactions, making the compound a versatile intermediate for further derivatization .

Biological Activity

2-Chloro-4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a pyrimidine ring substituted with a chlorine atom and a triazole moiety , which enhances its chemical reactivity. The common synthetic route involves the reaction of 2,4-dichloropyrimidine with 1-methyl-1H-1,2,4-triazole under basic conditions, typically using potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound can inhibit enzymes involved in various disease pathways by binding to their active sites. This inhibition prevents the progression of diseases such as cancer and infections.

- Receptor Modulation : It may also modulate receptor activity through interactions that involve hydrogen bonding and π-π stacking, enhancing binding affinity and specificity.

Medicinal Chemistry

Research indicates that this compound exhibits potential antiviral , anticancer , and antimicrobial activities. For instance:

- Anticancer Activity : A study demonstrated that derivatives of triazole compounds showed significant cytotoxic effects against various cancer cell lines. The mechanism involved the induction of apoptosis through modulation of apoptotic proteins like Bcl-2 and Bax .

Agrochemicals

The compound is also utilized in the development of herbicides , fungicides , and insecticides due to its ability to disrupt biological pathways in pests. Its unique structure allows it to interfere effectively with pest metabolism.

Anticancer Activity

A recent study investigated the anticancer properties of related triazole compounds. The results indicated that certain derivatives exhibited IC50 values as low as 19.6 µM against MCF-7 breast cancer cells, demonstrating their potential as effective anticancer agents .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Triazole Derivative 10 | 19.6 | Induces apoptosis via Bax/Bcl-2 modulation |

| Triazole Derivative 8 | 25.0 | Cell cycle arrest at S phase |

This data suggests that modifications in the triazole structure can significantly influence the biological activity.

Antimicrobial Activity

Another study focused on the antimicrobial efficacy of triazole-based compounds against various pathogens. The results showed promising activity with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .

Q & A

Q. What are the standard synthetic routes for 2-Chloro-4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidine, and how can structural isomers be resolved during synthesis?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. A common approach involves reacting 2,4-dichloropyrimidine derivatives with 1-methyl-1H-1,2,4-triazole under controlled conditions (e.g., using POCl₃ as a catalyst at 120°C). Structural isomers may form due to competing substitution at different positions (e.g., 4- vs. 2-chloro substitution). Chromatographic separation (e.g., column chromatography with silica gel) is critical for isolating the desired isomer, as demonstrated in analogous pyrimidine-triazole syntheses . Optimization of reaction time, temperature, and solvent polarity can minimize isomer formation.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?

- Methodological Answer :

- X-ray crystallography : Provides definitive confirmation of molecular geometry and substitution patterns. For example, single-crystal X-ray studies at 100 K revealed bond angle distortions in the pyrimidine ring and planar molecular geometry (mean deviation: 0.034 Å) in related compounds .

- Spectroscopy : IR spectroscopy identifies functional groups (e.g., C-Cl stretching at ~700 cm⁻¹), while ¹H/¹³C NMR confirms substituent positions (e.g., methyl-triazole proton signals at δ 3.8–4.2 ppm). Mass spectrometry (HRMS) validates molecular weight .

Q. How can researchers ensure purity and identify impurities in synthesized batches?

- Methodological Answer :

- HPLC/LC-MS : Use reverse-phase chromatography with UV detection (e.g., C18 column, acetonitrile/water gradient) to separate and quantify impurities.

- Reference standards : Compare retention times and spectral data with certified reference materials, as highlighted in studies on pyrimidine-based drug impurities .

- Thermogravimetric analysis (TGA) : Assess thermal stability to detect residual solvents or decomposition products.

Advanced Research Questions

Q. How does the 1-methyl-1H-1,2,4-triazol-5-yl moiety influence the compound’s pharmacological activity, particularly in targeting enzymes like PARP?

- Methodological Answer : The triazole group enhances binding affinity through hydrogen bonding and π-π interactions. For example, in Talazoparib (a PARP-1/2 inhibitor), the triazole moiety coordinates with catalytic residues (e.g., Ser904 and Tyr896 in PARP-1). Computational docking studies (e.g., AutoDock Vina) and molecular dynamics simulations can map binding poses, while mutagenesis assays validate critical interactions . Structure-activity relationship (SAR) studies suggest that methyl substitution on the triazole improves metabolic stability .

Q. What strategies resolve contradictions in reported biological activities across studies (e.g., varying IC₅₀ values in kinase assays)?

- Methodological Answer :

- Standardized assays : Use consistent cell lines (e.g., HEK293 for PARP inhibition) and assay conditions (e.g., ATP concentration, incubation time).

- Control compounds : Include reference inhibitors (e.g., Olaparib for PARP assays) to normalize data.

- Meta-analysis : Pool data from multiple studies to identify confounding variables (e.g., solvent effects from DMSO) .

Q. How can computational methods predict the compound’s reactivity and metabolic pathways?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack.

- ADMET prediction tools : Use platforms like ACD/Labs Percepta to estimate solubility, cytochrome P450 interactions, and bioavailability. For instance, the triazole group may reduce CYP3A4-mediated metabolism, extending half-life .

Q. What experimental designs optimize the compound’s formulation for in vivo studies?

- Methodological Answer :

- Coformer salts : Improve solubility via salt formation (e.g., benzenesulfonate salts, as seen in Talazoparib formulations). Phase solubility diagrams (e.g., Higuchi–Connors method) identify optimal coformer ratios .

- Nanoparticle encapsulation : Use PLGA or liposomal carriers to enhance blood-brain barrier penetration for neurological applications .

Data Contradiction Analysis

Q. How to address discrepancies in cytotoxicity data between 2D cell cultures and 3D tumor spheroids?

- Methodological Answer :

- 3D spheroid models : Mimic tumor microenvironments by embedding cells in Matrigel and using hypoxia-inducible factor (HIF) inhibitors.

- Comparative metabolomics : Identify metabolic shifts (e.g., glycolysis vs. oxidative phosphorylation) using LC-MS-based profiling. Studies on similar pyrimidines show reduced efficacy in 3D models due to poor drug penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.